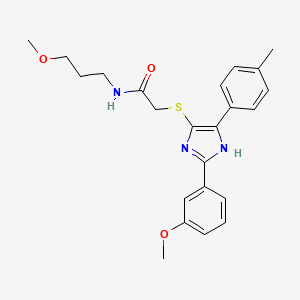

2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

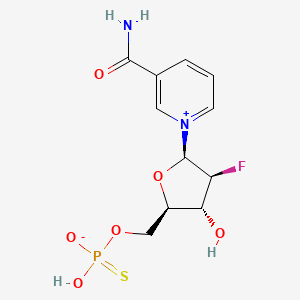

2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide, also known as BPIQ, is a novel organic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of several protein kinases, making it a promising candidate for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds structurally related to 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide are synthesized and characterized to explore their potential in various fields, including medicinal chemistry and material science. The synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization showcases the chemical versatility of quinazoline derivatives. This process involves reactions with halogens, chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride, indicating the potential for diverse chemical modifications and applications (N. Kut, M. Onysko, V. Lendel, 2020).

Antitumor Activity

6-Substituted-4-(3-bromophenylamino)quinazolines are investigated for their potential as irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These compounds exhibit enhanced antitumor activity, highlighting the therapeutic potential of bromophenylamino quinazoline derivatives in cancer treatment (H. Tsou, N. Mamuya, B. D. Johnson, et al., 2001).

Antiviral Activities

Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives synthesized via microwave-assisted techniques are evaluated for their antiviral activities against a range of respiratory and biodefense viruses, including influenza A, severe acute respiratory syndrome corona, dengue, yellow fever, Venezuelan equine encephalitis, Rift Valley fever, and Tacaribe viruses. This study underscores the importance of quinazolin-4(3H)-one derivatives as promising candidates for antiviral drug development (P. Selvam, Paulchamy Vijayalakshimi, D. Smee, et al., 2007).

Anti-inflammatory Properties

The synthesis and study of newer quinazolin-4-one derivatives for their anti-inflammatory activities reveal potential therapeutic applications. This research contributes to the ongoing search for novel anti-inflammatory agents, emphasizing the chemical diversity and pharmacological potential of quinazolin-4-one derivatives (Ashok Kumar, C. S. Rajput, 2009).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-bromophenol, which is then converted to 4-bromophenyl ether. The second intermediate is 4-amino-2-sulfanylidene-1H-quinazoline-3-one, which is then coupled with the 4-bromophenyl ether to form the final product.", "Starting Materials": [ "4-bromophenol", "sodium hydride", "1-bromopentane", "4-amino-2-thioxo-1,2-dihydroquinazoline-3-one", "acetic acid", "sodium acetate", "thionyl chloride", "dimethylformamide", "triethylamine", "N,N-dimethylacetamide", "ethyl acetate", "water" ], "Reaction": [ "4-bromophenol is treated with sodium hydride in dimethylformamide to form the sodium salt of 4-bromophenol.", "The sodium salt of 4-bromophenol is then reacted with 1-bromopentane in N,N-dimethylacetamide to form 4-bromophenyl pentyl ether.", "4-amino-2-thioxo-1,2-dihydroquinazoline-3-one is treated with thionyl chloride in acetic acid to form 4-chloro-2-thioxo-1,2-dihydroquinazoline-3-one.", "4-chloro-2-thioxo-1,2-dihydroquinazoline-3-one is then treated with sodium acetate and triethylamine in ethyl acetate to form 4-amino-2-sulfanylidene-1H-quinazoline-3-one.", "4-bromophenyl pentyl ether is then coupled with 4-amino-2-sulfanylidene-1H-quinazoline-3-one in the presence of triethylamine in N,N-dimethylacetamide to form the final product, 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide." ] } | |

| 422275-77-2 | |

Molekularformel |

C19H18BrN3O3S |

Molekulargewicht |

448.34 |

IUPAC-Name |

2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide |

InChI |

InChI=1S/C19H18BrN3O3S/c1-2-5-16(26-13-10-8-12(20)9-11-13)17(24)22-23-18(25)14-6-3-4-7-15(14)21-19(23)27/h3-4,6-11,16H,2,5H2,1H3,(H,21,27)(H,22,24) |

InChI-Schlüssel |

GWQSNMYENQEGGH-UHFFFAOYSA-N |

SMILES |

CCCC(C(=O)NN1C(=O)C2=CC=CC=C2NC1=S)OC3=CC=C(C=C3)Br |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(2,5-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2685473.png)

![N-[(5-methylfuran-2-yl)methyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2685474.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2685476.png)

![2-[4-Prop-2-enyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]ethanenitrile](/img/structure/B2685477.png)

![1-(3-methoxypropyl)-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2685482.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2685483.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2685484.png)

![3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B2685486.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B2685489.png)